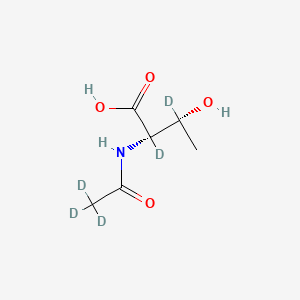
N-Acetyl-D3-L-threonine-2,3-D2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-D3-L-threonine-2,3-D2 is a labelled derivative of Acetyl-L-threonine, which belongs to the class of N-acyl-L-alpha-amino acids. This compound is characterized by the presence of deuterium atoms, making it useful in various scientific research applications, particularly in the field of stable isotope labelling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D3-L-threonine-2,3-D2 typically involves the acetylation of L-threonine using deuterated acetic anhydride in the presence of a base. The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms at specific positions on the threonine molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired level of deuterium incorporation and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-D3-L-threonine-2,3-D2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-D3-L-threonine-2,3-D2 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labelled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-Acetyl-D3-L-threonine-2,3-D2 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms provide a distinct signature that can be detected using mass spectrometry, allowing researchers to track the compound’s movement and transformation within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-threonine: The non-deuterated version of the compound.
N-Acetyl-D3-L-threonine: A partially deuterated variant.
N-Acetyl-D3-L-threonine-2,3-D2: The fully deuterated version discussed here.
Uniqueness
This compound is unique due to its high level of deuterium incorporation, which enhances its utility in stable isotope labelling studies. This makes it particularly valuable for precise and accurate tracing in complex biochemical and chemical systems.
Eigenschaften
Molekularformel |
C6H11NO4 |
|---|---|
Molekulargewicht |
166.19 g/mol |
IUPAC-Name |
(2S,3R)-2,3-dideuterio-3-hydroxy-2-[(2,2,2-trideuterioacetyl)amino]butanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5+/m1/s1/i2D3,3D,5D |
InChI-Schlüssel |
PEDXUVCGOLSNLQ-BGYKJDKJSA-N |
Isomerische SMILES |
[2H][C@@](C)([C@@]([2H])(C(=O)O)NC(=O)C([2H])([2H])[2H])O |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


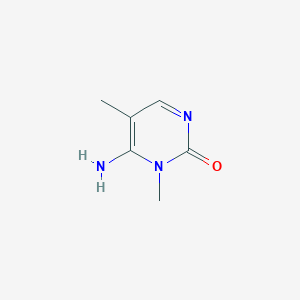
![4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine](/img/structure/B13858393.png)

![16-Methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13858399.png)
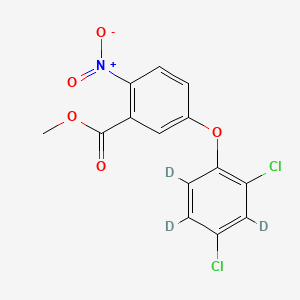
![methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B13858414.png)

![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)

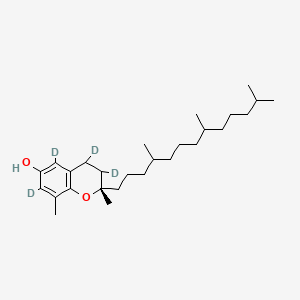
![(1R,2R,4S,5S,7s,9r)-9-Butyl-7-((2,3-dihydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium Bromide](/img/structure/B13858440.png)
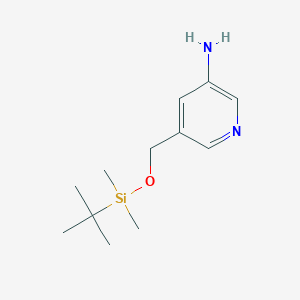
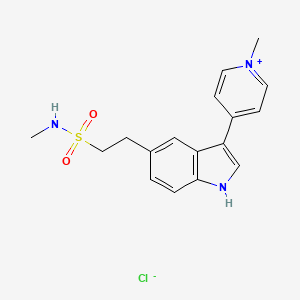
![21-Di[methylenebis(oxy)] 5a-Dihydrocortisol](/img/structure/B13858461.png)
